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Isobionics Natural beta-Sinensal 20 is a natural flavor ingredient produced by BASF using microbial

fermentation. The key innovation is that it is the first single-isomer sinensal on the market not extracted from

orange oil, which allows for more reliable supply and consistent quality [1] [2].

The table below summarizes its core characteristics:

Property Description

Production
Technology

Cutting-edge fermentation process from renewable raw materials [1] [2]

Organoleptic Profile Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and

algae notes [1] [2]

Typical Use Level 0.1 - 10 ppm [1] [2]

Key Advantage Independent of orange oil supply chain, ensuring premium quality and reliable
availability [1]
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This ingredient is versatile and can be used across a wide range of flavor formulations. Its primary technical

data and recommended applications are as follows:

Table 1: Technical Data and Regulatory Status [1] [2]

Category Specification

Purity & Certification Pesticide-free, Kosher, Halal, and ISO 22000 certified [1] [2]

Regional Compliance
(EU)

Complies with Regulation (EC) 1334/2008; can be labelled as a natural
flavouring preparation [1] [2]

Regional Compliance
(US)

Food-grade quality (21 CFR 182.1); FEMA/GRAS approval was expected as
of June 2025 [1]

Table 2: Application Guide in Flavor Formulations

Application
Category

Flavor Profile Contribution Usage Note

Fruit Flavors Adds juiciness and freshness to mango, berry,

and all citrus flavors [1] [2]

Enhances the natural perception

of fruit.

Savory Flavors Shows potent effects in fish, meat, and tomato

flavor formulations [1] [2]

Adds complexity and depth.

Citrus Oil
Products

Perfect for enhancing the organoleptic

properties of orange oil products [1] [2]

Can round off and improve the

profile of natural extracts.

Guidance for Experimental Protocol Development

Since the exact proprietary fermentation and recovery process is not publicly disclosed, here is a generalized

workflow for the production of a secondary metabolite like beta-sinensal via fermentation, based on the

available information and standard biotechnological practices.

The following diagram outlines the key stages from strain selection to the final product:
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Process Start

Strain Selection and Engineering
(Specialized Microorganism)

Inoculum Preparation
(Seed Train Culture)

Production Fermentation
(Controlled Bioreactor)

Broth Harvest

Product Extraction & Recovery
(e.g., from supernatant or cells)

Purification
(To achieve high purity)

Final Product: Natural beta-Sinensal 20

Click to download full resolution via product page

To build a research protocol, you would need to define parameters for each stage. The commercial process

for beta-sinensal uses a proprietary fermentation technology to ensure high quality and reliable supply

independent of agricultural harvests [1] [2]. The general methodology for such a process would involve:
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Strain Selection and Engineering: Utilizing a genetically engineered microbial host (e.g.,

Escherichia coli or yeast) with metabolic pathways engineered for high-yield production of the target
terpene [3].

Fermentation Process:
Culture Medium: A defined medium with carbon sources (e.g., sugars), nitrogen, salts, and

specific precursors to optimize terpene biosynthesis.
Process Control: Critical parameters like pH, temperature, and dissolved oxygen are tightly

controlled in a bioreactor to maximize biomass and product yield [4].
Product Recovery and Purification: This typically involves separating the cells from the broth,

followed by extraction of beta-sinensal from the supernatant or cellular biomass using techniques
like liquid-liquid extraction or distillation, and subsequent purification steps to achieve the specified

purity [3].

Accessing Further Information

For detailed technical data sheets or to request product samples for your own experimental evaluation, you

can visit the official Isobionics website at www.isobionics.com or contact BASF's Aroma Ingredients sales

team directly [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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